

Spectroscopic Profile of 5,6-Dimethoxy-2-isopropenylbenzofuran: A Technical Guide

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Compound of Interest

Compound Name:	5,6-Dimethoxy-2-isopropenylbenzofuran
Cat. No.:	B158338

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5,6-Dimethoxy-2-isopropenylbenzofuran**, a natural product isolated from plants of the *Ligularia* genus. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and drug development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **5,6-Dimethoxy-2-isopropenylbenzofuran**.

¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.05	s	-	1H	H-4
6.95	s	-	1H	H-7
6.51	s	-	1H	H-3
5.40	s	-	1H	H-1'a
5.01	s	-	1H	H-1'b
3.92	s	-	3H	6-OCH ₃
3.89	s	-	3H	5-OCH ₃
2.14	s	-	3H	2'-CH ₃

¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
156.0	C-2
149.3	C-6
148.8	C-7a
144.1	C-5
143.5	C-2'
115.2	C-3a
112.0	C-1'
102.6	C-3
95.7	C-7
94.1	C-4
56.4	6-OCH ₃
56.2	5-OCH ₃
20.6	2'-CH ₃

Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Description of Vibration
~2920, 2850	C-H stretching (alkane)
~1630	C=C stretching (alkene)
~1610, 1500	C=C stretching (aromatic)
~1270, 1120	C-O stretching (ether)

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
218	100	[M] ⁺ (Molecular Ion)
203	80	[M - CH ₃] ⁺
175	40	[M - CH ₃ - CO] ⁺

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled sequence was employed to simplify the spectrum.

Infrared (IR) Spectroscopy

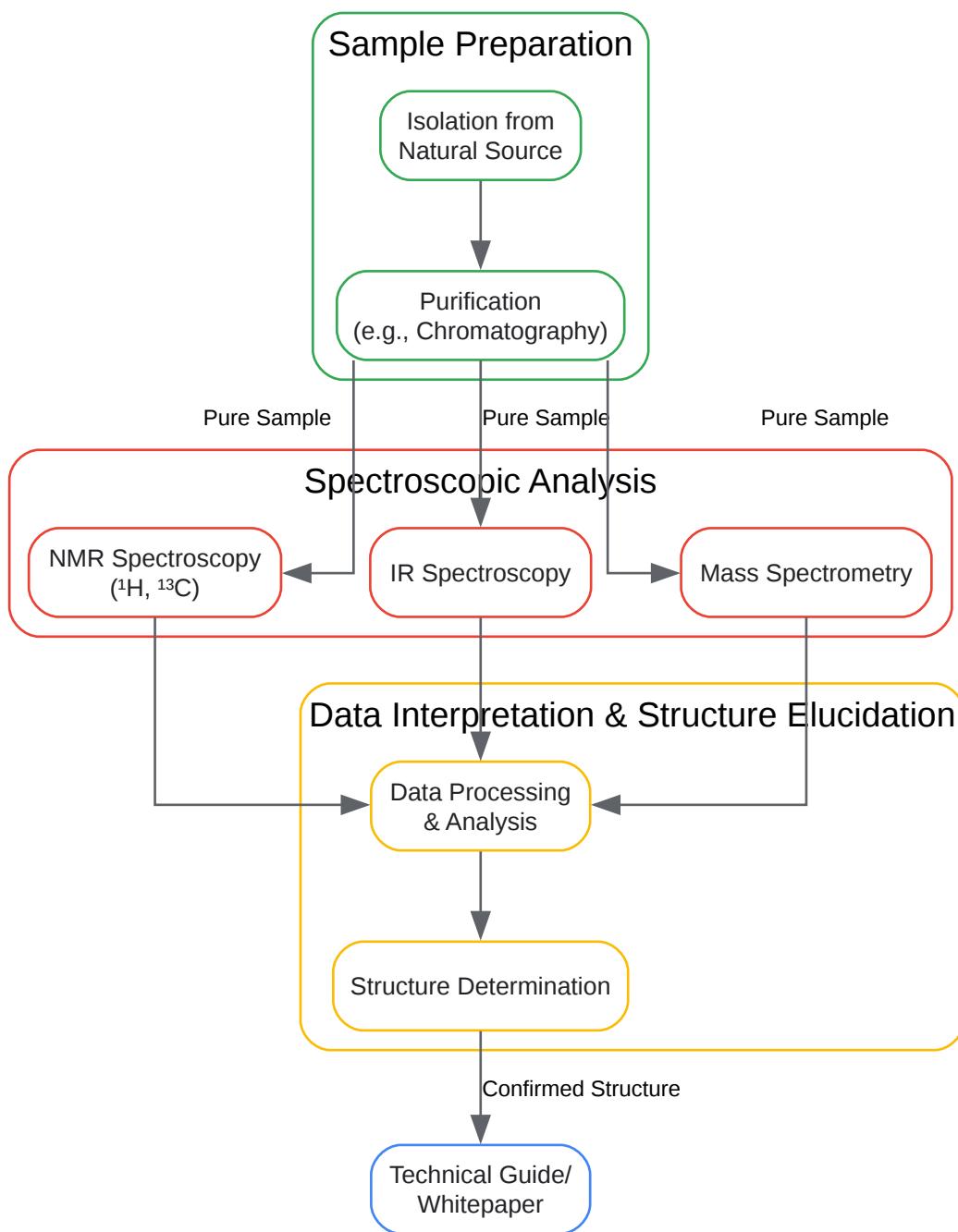
The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample was analyzed as a thin film on a potassium bromide (KBr) plate or using an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data were obtained using an electron ionization (EI) mass spectrometer. The sample was introduced via a direct insertion probe or a gas chromatograph. The ionization energy was set to 70 eV.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like **5,6-Dimethoxy-2-isopropenylbenzofuran**.



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Caption: General workflow for the spectroscopic analysis of natural products.

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